molecular formula C2H6N3O3P B3018934 Phosphorazidic acid dimethyl ester CAS No. 57468-68-5

Phosphorazidic acid dimethyl ester

Cat. No.: B3018934
CAS No.: 57468-68-5
M. Wt: 151.062
InChI Key: WPZJBKFILDMTCO-UHFFFAOYSA-N
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Description

Phosphorazidic acid dimethyl ester is an organophosphorus compound with the molecular formula C2H6N3O3P. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a phosphorazidic group, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorazidic acid dimethyl ester can be synthesized through the reaction of dimethyl phosphorochloridate with sodium azide in an anhydrous solvent such as acetone. The reaction is typically carried out at room temperature for an extended period, followed by purification through distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using advanced techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphorazidic acid dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

    Substitution: Common nucleophiles such as amines or alcohols can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be employed for oxidation reactions.

Major Products Formed

    Hydrolysis: Phosphoric acid derivatives and nitrogen gas.

    Substitution: Various substituted phosphoramide or phosphonate esters.

    Oxidation: Phosphoramide derivatives.

Scientific Research Applications

Phosphorazidic acid dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorazidic acid dimethyl ester involves the reactivity of the azide group. The azide group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound can also participate in cycloaddition reactions, forming triazole derivatives. These reactions are often catalyzed by transition metals or other catalysts, which facilitate the formation of the desired products .

Comparison with Similar Compounds

Phosphorazidic acid dimethyl ester can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[azido(methoxy)phosphoryl]oxymethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N3O3P/c1-7-9(6,8-2)5-4-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZJBKFILDMTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(N=[N+]=[N-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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